molecular formula C15H10N2O4 B12479267 5-nitro-N-phenyl-1-benzofuran-3-carboxamide

5-nitro-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B12479267
M. Wt: 282.25 g/mol
InChI Key: LLTQMGHVVVVKNR-UHFFFAOYSA-N
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Description

5-nitro-N-phenyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-phenyl-1-benzofuran-3-carboxamide typically involves the nitration of N-phenyl-1-benzofuran-3-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antibacterial and anti-tumor activities.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or pathways involved in cell proliferation, contributing to its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-phenylbenzofuran
  • 5-nitro-3-phenylbenzofuran
  • 5-nitro-4-phenylbenzofuran

Uniqueness

5-nitro-N-phenyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives. Its nitro group at the 5-position and the carboxamide group at the 3-position contribute to its unique chemical reactivity and biological properties .

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

5-nitro-N-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C15H10N2O4/c18-15(16-10-4-2-1-3-5-10)13-9-21-14-7-6-11(17(19)20)8-12(13)14/h1-9H,(H,16,18)

InChI Key

LLTQMGHVVVVKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=COC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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